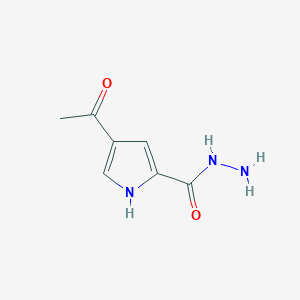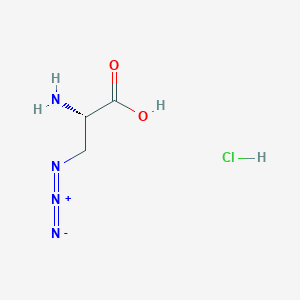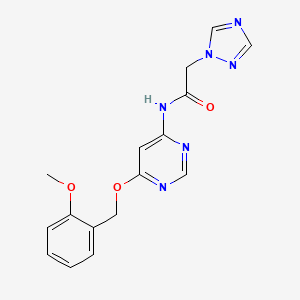
4-acetyl-1H-pyrrole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-1H-pyrrole-2-carbohydrazide is a chemical compound with the CAS Number: 477858-84-7. It has a molecular weight of 167.17 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H9N3O2 . The InChI code for this compound is 1S/C7H9N3O2/c1-4(11)5-2-6(9-3-5)7(12)10-8/h2-3,9H,8H2,1H3,(H,10,12) .Scientific Research Applications
Spectral Analysis and Structural Elucidation
4-Acetyl-1H-pyrrole-2-carbohydrazide and its derivatives have been a subject of study for their spectral analysis and structural elucidation. In a study by Rawat and Singh (2014), the spectral analysis, structural elucidation, and chemical reactivity of a related compound, ethyl-4-[(2-cyano-acetyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, was investigated using experimental studies and quantum chemical calculations (Rawat & Singh, 2014).
Antiviral Evaluation
Derivatives of this compound have been evaluated for their antiviral activity. In a study, sugar uracil-1-ylmethylhydrazones and their oxadiazoline derivatives, synthesized from related compounds, showed moderate activities against hepatitis B virus (Ali, Amer, & Abdel-Rahman, 2007).
Evaluation in Molecular Assembly and Hydrogen Bonding
The molecular assembly, spectroscopic interpretation, and hydrogen bonding of pyrrole precursors, including compounds similar to this compound, have been evaluated for their synthetic usefulness and comparative evaluations (Rawat & Singh, 2014).
Biosynthesis Studies
Research on the biosynthesis of 2-acetyl-1-pyrroline in rice calli cultures has been conducted, providing insights into the key steps of this compound's biosynthesis in rice (Poonlaphdecha et al., 2016).
Role in Aromatic Rice and Food Products
Studies have shown that 2-acetyl-1-pyrroline, a compound related to this compound, is a key aroma component in aromatic rice and other food products, influencing the formation of this compound in various food sources (Routray & Rayaguru, 2018).
Electrophilicity Index Evaluation
The electrophilicity index of derivatives of this compound has been calculated, providing insights into the reactive sites within molecules, which is crucial for the development of new compounds with specific properties (Rawat & Singh, 2015).
Glucose Sensor Development
Pyrrole derivatives have been used in developing electrochemical glucose sensors, demonstrating the versatility of these compounds in sensor technology (Schalkhammer et al., 1991).
Diabetes and Alzheimer's Disease Treatment
Pyrrole derivatives have shown potential in controlling diseases such as type-II diabetes mellitus and Alzheimer's disease, as indicated by their inhibitory activities against specific enzymes (Riaz et al., 2015).
Safety and Hazards
The safety information available indicates that 4-acetyl-1H-pyrrole-2-carbohydrazide is associated with the GHS07 pictogram. The signal word for this compound is “Warning”. Hazard statements include H302, H312, and H332. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Properties
IUPAC Name |
4-acetyl-1H-pyrrole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4(11)5-2-6(9-3-5)7(12)10-8/h2-3,9H,8H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYAAHSFYODHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,2,3,9B-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carbonitrile 4-oxide](/img/structure/B2862165.png)
![methyl N-[4-({2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2862171.png)
![[2-(5-Bromo-2-methoxyphenyl)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2862175.png)

![2-[(Tert-butoxycarbonyl)methylamino]-6picoline](/img/structure/B2862177.png)

![N-(3-chloro-4-methylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2862179.png)
![N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2862180.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2862181.png)


![3-(benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide](/img/structure/B2862185.png)


